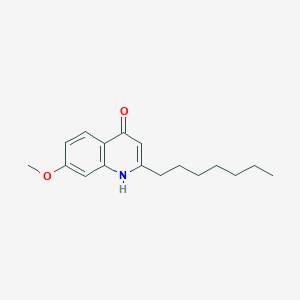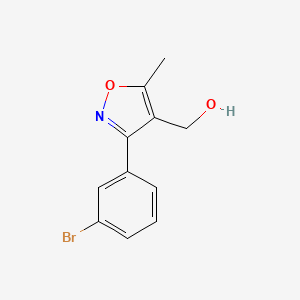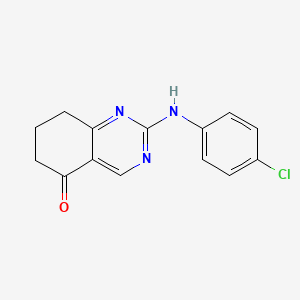
2-Heptyl-7-methoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptyl-7-methoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-7-methoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptyl bromide and 7-methoxyquinoline.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process.
化学反応の分析
Types of Reactions
2-Heptyl-7-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Heptyl-7-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
2-Heptylquinolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.
7-Methoxyquinolin-4(1H)-one: Lacks the heptyl group, which may influence its solubility and reactivity.
Uniqueness
2-Heptyl-7-methoxyquinolin-4(1H)-one is unique due to the presence of both the heptyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
112548-09-1 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
2-heptyl-7-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23NO2/c1-3-4-5-6-7-8-13-11-17(19)15-10-9-14(20-2)12-16(15)18-13/h9-12H,3-8H2,1-2H3,(H,18,19) |
InChIキー |
KCHKOAGISOBLSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)


![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

